Apigenin-7-diglucuronide
CAS No.: 74696-01-8
Cat. No.: VC0190592
Molecular Formula: C27H26O17
Molecular Weight: 622.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 74696-01-8 |
---|---|
Molecular Formula | C27H26O17 |
Molecular Weight | 622.5 g/mol |
IUPAC Name | (2R,3R,4R,5S,6S)-6-[(2R,3S,4R,5R,6R)-6-carboxy-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C27H26O17/c28-9-3-1-8(2-4-9)13-7-12(30)15-11(29)5-10(6-14(15)41-13)40-27-23(19(34)18(33)22(43-27)25(38)39)44-26-20(35)16(31)17(32)21(42-26)24(36)37/h1-7,16-23,26-29,31-35H,(H,36,37)(H,38,39)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27+/m1/s1 |
Standard InChI Key | SJFTVAAHLRFBST-NSHQGHFVSA-N |
Isomeric SMILES | C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)C(=O)O)O)O)O)O)O |
Canonical SMILES | C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O |
Chemical Structure and Properties
Apigenin-7-diglucuronide (A7DG) is a derivative of apigenin (4′,5,7-trihydroxyflavone) with two glucuronic acid moieties attached at the C7 position. This flavonoid glycoside belongs to the class of compounds known as flavonoid-7-O-glucuronides, which are phenolic compounds containing a flavonoid moiety O-glycosidically linked to glucuronic acid at the C7-position .
Molecular Characteristics
A7DG has the molecular formula C27H26O17 with an average molecular weight of 622.4851 g/mol and a monoisotopic molecular weight of 622.116999406 g/mol . Its chemical structure features the characteristic flavone backbone with hydroxyl groups and the attached glucuronic acid moieties that significantly alter its physicochemical properties compared to the parent compound apigenin.
Physical and Chemical Properties
The physicochemical properties of Apigenin-7-diglucuronide contribute to its biological activities and pharmacokinetic profile. These properties are summarized in Table 1.
Table 1: Physicochemical Properties of Apigenin-7-diglucuronide
Property | Value | Method |
---|---|---|
Molecular Formula | C27H26O17 | - |
Average Molecular Weight | 622.4851 g/mol | - |
Monoisotopic Molecular Weight | 622.116999406 g/mol | - |
Polar Surface Area | 279.43 Ų | ChemAxon |
Rotatable Bond Count | 7 | ChemAxon |
Refractivity | 137.21 m³·mol⁻¹ | ChemAxon |
Polarizability | 56.14 ų | ChemAxon |
Solubility | Slightly soluble in water | - |
Acid-Base Property | Moderately acidic | Based on pKa |
Apigenin-7-diglucuronide is slightly soluble in water and demonstrates moderately acidic properties, which are important factors influencing its bioavailability and pharmacokinetic profile . The presence of the glucuronic acid moieties significantly increases its water solubility compared to apigenin, which has very poor water solubility (1.35 μg/mL) .
Natural Sources and Occurrence
Apigenin-7-diglucuronide occurs naturally in several plant species, particularly those with known medicinal properties. The compound has been isolated and identified in various plant sources.
Plant Sources
A7DG has been reported in the following plant species:
These plants have traditionally been used in various folk medicine systems for their healing properties, particularly for conditions involving inflammation and oxidative stress.
Pharmacological Activities
Apigenin-7-diglucuronide exhibits a wide range of pharmacological activities, making it a compound of significant interest in pharmaceutical research. The major biological activities of A7DG are detailed below.
Antioxidant Properties
A7DG demonstrates notable antioxidant activities by:
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Enhancing the expression of anti-oxidant enzymes such as GSH-synthase, catalase, and SOD
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Counteracting cellular oxidative and electrophilic stress
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Reducing intra- and extracellular reactive oxidative species (ROS)
The antioxidant capacity of A7DG is particularly important in its tissue-protective effects and contributes to its other pharmacological activities.
Anti-inflammatory Effects
One of the most well-documented activities of A7DG is its potent anti-inflammatory effect. Research has demonstrated that Apigenin-7-diglucuronide:
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Suppresses the release of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-α (TNF-α) in LPS-stimulated RAW 264.7 macrophages
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Inhibits mRNA expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and TNF-α
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Decreases the translocation of c-Jun into the nucleus and reduces activator protein-1 (AP-1)-mediated luciferase activity
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Inhibits both p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) phosphorylation
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Protects mice from LPS-induced endotoxin shock by inhibiting proinflammatory cytokine production
A quantitative analysis of its anti-inflammatory effects based on a study with Urera aurantiaca extract is presented in Table 2.
Table 2: Anti-inflammatory Effects of A7G on NO and TNF-α Production in LPS-activated Macrophages
Concentration (μg/mL) | NO Inhibition (%) | TNF-α Inhibition (%) |
---|---|---|
1 | 30.7 | Not determined |
5 | Not determined | 26.2 |
10 | 97.1 (maximum effect) | 83.8 |
These findings highlight the significant anti-inflammatory potential of A7DG at relatively low concentrations .
Matrix Metalloproteinase Inhibition
A7DG has demonstrated inhibitory effects on various matrix metalloproteinases (MMPs), which play crucial roles in tissue remodeling and in the pathophysiology of several inflammatory and degenerative diseases. The inhibitory potency of A7DG against different MMPs is summarized in Table 3.
Table 3: Inhibitory Activity of Apigenin-7-glucuronide Against Matrix Metalloproteinases
Matrix Metalloproteinase | IC50 (μM) |
---|---|
MMP-3 | 12.87 |
MMP-8 | 22.39 |
MMP-9 | 17.52 |
MMP-13 | 0.27 |
The notably low IC50 value for MMP-13 (0.27 μM) indicates that A7DG has particularly strong inhibitory activity against this specific metalloproteinase .
Retinal Protection
One of the most promising therapeutic applications of A7DG is in ophthalmology, particularly for retinal protection. Research has shown that A7DG treatment leads to remarkable photoreceptor protection in bright light-exposed BALB/c mice . The mechanisms of this protection include:
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Alleviation of photoreceptor apoptosis
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Mitigation of oxidative stress
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Suppression of reactive gliosis and microglial activation
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Attenuation of proinflammatory gene expression in bright light-exposed retinas
These findings suggest that A7DG could be a potential therapeutic agent for retinal degenerative disorders, particularly those involving oxidative stress and inflammation.
Anticancer Activity
Studies have demonstrated that A7G exhibits cytotoxic effects against cancer cells, particularly colon cancer cells. In comparison to apigenin, A7G showed greater efficacy in:
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Reducing cell viability of HCT116 colon cancer cells
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Inducing cell death in cancer cells
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Causing chromatin condensation and apoptotic bodies formation
What is particularly noteworthy is that A7G required lower concentrations than apigenin to achieve these anticancer effects, suggesting its potential superiority as an anticancer agent .
Pharmacokinetics and Bioavailability
The pharmacokinetic properties of A7G are critical to understanding its therapeutic potential and advantages over related compounds.
Stability and Absorption
Research has shown that while apigenin exhibits poor stability in simulated intestinal fluid, A7G remains stable for up to 24 hours . This enhanced stability contributes to its improved bioavailability compared to apigenin.
In terms of absorption, studies involving chamomile tea containing apigenin-7-O-glucoside showed that consumption resulted in a peak plasma concentration (Cmax) of apigenin-4'-glucuronide at 2 hours, indicating absorption primarily in the upper gastrointestinal tract .
Comparative Pharmacokinetics
An in vivo pharmacokinetic study demonstrated that the systemic exposure (Cmax and AUC) of apigenin after oral administration of A7G was markedly higher (2.62- and 14.3-fold, respectively) than after oral administration of apigenin itself . This suggests that A7G could serve as a natural prodrug for improving the low bioavailability of apigenin.
The enhanced bioavailability of A7G can be attributed to:
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Greater stability in the gastrointestinal environment
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Better absorption characteristics
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Reduced first-pass metabolism
Metabolism and Excretion
Both apigenin and A7G undergo metabolism in hepatic and intestinal S9 fractions. Based on well-stirred and QGut model concepts, they are classified as compounds with:
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Low hepatic extraction ratio (EH) of 0.0167–0.0389
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Moderate-to-high intestinal extraction ratio (EG) of 0.626–0.979
These findings indicate that the intestine has a greater contribution than the liver to the pre-systemic elimination of both compounds, which is an important consideration for dosing strategies and formulation development.
Research Findings and Therapeutic Implications
The diverse pharmacological activities of Apigenin-7-diglucuronide suggest numerous potential therapeutic applications.
Neurodegenerative Disorders
The antioxidant and anti-inflammatory properties of A7DG make it a promising candidate for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases, where oxidative stress and neuroinflammation play crucial roles in disease progression .
Inflammatory Conditions
The potent anti-inflammatory effects of A7DG suggest its potential utility in various inflammatory conditions, including:
Ophthalmology
Perhaps one of the most promising applications of A7DG is in ophthalmology, particularly for age-related macular degeneration and other retinal degenerative disorders. The demonstrated retinal protective effects against bright light-induced photoreceptor degeneration warrant further investigation into A7DG-based therapies for vision-threatening conditions .
Cancer Therapy
The anticancer properties of A7G, particularly its effectiveness against colon cancer cells at lower concentrations than apigenin, suggest its potential as an adjunctive therapy in cancer treatment . The ability to induce apoptosis in cancer cells while exhibiting low toxicity to normal cells makes it an attractive candidate for further oncological research.
Advantages Over Parent Compound
A7DG demonstrates several advantages over its parent compound apigenin, which may contribute to its greater therapeutic potential:
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Improved water solubility due to the presence of glucuronic acid moieties
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Greater stability in gastrointestinal conditions
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Enhanced bioavailability after oral administration
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More potent anticancer activity at lower concentrations
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Potentially reduced toxicity profile
These advantages position A7DG as a potentially superior therapeutic agent compared to apigenin in various applications .
Future Research Directions
While the current research on A7DG is promising, several areas require further investigation:
Clinical Studies
Most of the current research on A7DG has been conducted in vitro or in animal models. Clinical studies are needed to confirm its efficacy, safety, and optimal dosing in humans.
Formulation Development
Given the improved but still limited water solubility of A7DG, research into novel formulation approaches could further enhance its bioavailability and therapeutic efficacy.
Combination Therapies
Investigating the potential synergistic effects of A7DG with other therapeutic agents could lead to more effective treatment strategies for various conditions.
Structure-Activity Relationship Studies
Further research into the structure-activity relationships of A7DG and related compounds could guide the development of synthetic derivatives with enhanced therapeutic properties.
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